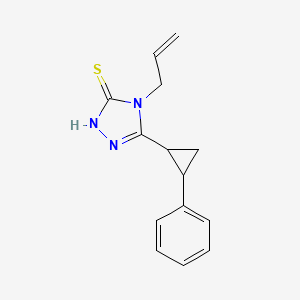

4-烯丙基-5-(2-苯基环丙基)-4H-1,2,4-三唑-3-硫醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

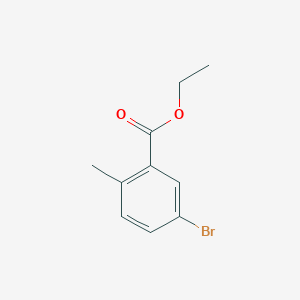

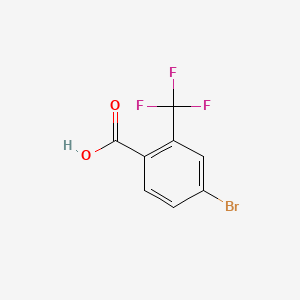

“4-allyl-5-(2-phenylcyclopropyl)-4H-1,2,4-triazole-3-thiol” is a compound that belongs to the class of 1,2,4-triazoles . Compounds containing the 1,2,4-triazole ring in their structure are characterized by multidirectional biological activity . They play an important role in chemopreventive and chemotherapeutic effects on cancer .

Synthesis Analysis

The synthesis of related compounds has been reported in the literature . For instance, ethyl 2-((4-allyl-5-((diphenylphosphoryl)-methyl)-4H-1,2,4-triazole-3-yl)thio)acetate was synthesized by reacting a precursor with ethyl bromoacetate .Molecular Structure Analysis

1,2,4-Triazoles are five-membered rings, which contain two carbon and three nitrogen atoms . The 1,2,4-triazole ring may exist in equilibrium between two forms: 1H-form and 4H-form .Chemical Reactions Analysis

The chemical reactions of 1,2,4-triazoles involve various transformations of the triazole ring . For instance, the reaction of 4-amino-5-(4-((4-X-phenyl)sulfonyl)phenyl)-4H-1,2,4-triazole-3-thiol with aryl isothiocyanates leads to the formation of fused heterocyclic[1,2,4]triazolo[3,4-b]-1,3,4-thiadiazoles .科学研究应用

Pharmacological Applications

1,2,4-Triazole derivatives are known for their broad pharmacological activities. This compound, with its triazole-thiol moiety, could potentially be used in the development of new therapeutic agents. It may exhibit antifungal , herbicidal , antiviral , and anticancer activities, as well as act as catalase inhibitors .

Coordination Chemistry

The allyl groups in this compound make it an effective precursor for preparing Cu(I)-π,σ-coordination compounds . These compounds have applications in creating materials with nonlinear optical and magnetic properties . The π,σ-coordination to copper(I) ions via the η2-allyl group and the two heterocyclic N atoms allows for the formation of stable dimeric building blocks {Cu2(Atr)2} .

Crystal Engineering

Due to its stability and the possibility of easy functionalization, this compound is attractive for crystal engineering. It can be used to design transition metal organometallic compounds with catalytic , luminescent , biochemical , and spin crossover activities .

Nonlinear Optics

The compound’s ability to form coordination complexes with nonlinear optical properties makes it a candidate for applications in optoelectronics . Such materials are crucial for developing devices like optical switches , modulators , and frequency converters .

Magnetic Materials

When coordinated with metals, the compound can contribute to the creation of materials with interesting magnetic properties. These materials can be used in data storage , sensors , and spintronic devices .

Catalysis

The triazole core of the compound can act as a ligand in catalytic systems. It could be involved in the synthesis of catalysts for organic reactions, including oxidation , reduction , and cross-coupling reactions .

Agricultural Chemistry

As part of fungicides, the triazole component can be utilized in agriculture to protect crops against fungal diseases. This helps in improving crop yield and quality .

Biochemical Research

The compound’s structural characteristics make it suitable for biochemical studies, particularly in understanding enzyme inhibition and protein-ligand interactions . This can lead to the discovery of new biochemical pathways and targets for drug development .

未来方向

The future directions in the research of 1,2,4-triazoles involve the rational design and development of novel antibacterial agents incorporating 1,2,4-triazole to help in dealing with the escalating problems of microbial resistance . Moreover, a better understanding of the structure and function of the enzymes targeted by these compounds and of the mechanisms of inhibition can be used to generate better drugs .

属性

IUPAC Name |

3-(2-phenylcyclopropyl)-4-prop-2-enyl-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3S/c1-2-8-17-13(15-16-14(17)18)12-9-11(12)10-6-4-3-5-7-10/h2-7,11-12H,1,8-9H2,(H,16,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMFMXWPZLFNEKY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C(=NNC1=S)C2CC2C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-allyl-5-(2-phenylcyclopropyl)-4H-1,2,4-triazole-3-thiol | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(3,4-dimethoxyphenyl)-N-(furan-2-ylmethyl)imidazo[1,2-b]pyridazin-6-amine](/img/structure/B1292841.png)